Product packaging for Propyl 2-mercaptopropionate(Cat. No.:CAS No. 19788-50-2)

Propyl 2-mercaptopropionate

Cat. No.: B027796
CAS No.: 19788-50-2
M. Wt: 148.23 g/mol
InChI Key: SZNSBSIVODFXBS-UHFFFAOYSA-N
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Description

Propyl 2-mercaptopropionate (CAS 19788-50-2) is a high-impact sulfur-based flavor and fragrance compound of significant interest in food science and organic chemistry research. Its primary research value lies in its potent organoleptic properties; organoleptic analyses describe its odor as characterized by cooked meaty, roasted meaty, and baked potato notes, with flavor descriptors including earthy, baked potato, and roasted peanut . This unique profile makes it a critical compound for studying and replicating complex savory flavor systems. In industrial research applications, it is utilized as a flavoring agent in the development of seasonings, gravies, meat products, snack foods, and soups, with typical usage levels up to 0.1 ppm . With the FEMA number 4207, it falls under the safety evaluation of the Flavor and Fragrance industry. Its molecular formula is C6H12O2S, and it presents as a colorless to clear liquid with a boiling point of approximately 193°C and a specific gravity of 1.014-1.020 at 25°C . Researchers value this compound for its role in creating authentic savory nuances in model flavor systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B027796 Propyl 2-mercaptopropionate CAS No. 19788-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-sulfanylpropanoate
Source PubChem
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InChI

InChI=1S/C6H12O2S/c1-3-4-8-6(7)5(2)9/h5,9H,3-4H2,1-2H3
Source PubChem
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InChI Key

SZNSBSIVODFXBS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941577
Record name Propyl 2-sulfanylpropanoate
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Molecular Weight

148.23 g/mol
Source PubChem
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Physical Description

Colourless liquid; Cooked brown and roasted meat aroma
Record name Propyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

193.00 °C. @ 760.00 mm Hg
Record name Propyl 2-mercaptopropionate
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Solubility

slightly, Sparingly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name Propyl 2-mercaptopropionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.014-1.020
Record name Propyl 2-mercaptopropionate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

19788-50-2
Record name Propyl 2-mercaptopropanoate
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Record name Propyl 2-mercaptopropionate
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Record name Propyl 2-sulfanylpropanoate
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Record name PROPYL 2-MERCAPTOPROPIONATE
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Advanced Synthetic Methodologies and Reaction Mechanisms of Propyl 2 Mercaptopropionate

Established Synthesis Pathways and Mechanistic Elucidation

Propyl 2-mercaptopropionate is a chemical compound with significant applications in various fields, necessitating efficient and well-understood synthetic routes. The primary methods for its synthesis and subsequent derivatization involve classic esterification reactions and modern "click" chemistry, specifically thiol-ene additions. This article delves into the advanced methodologies and reaction mechanisms governing its formation and functionalization.

The synthesis of this compound is fundamentally an esterification process. One established industrial method involves the reaction of an acrylic acid ester, in this case, propyl acrylate, with hydrogen sulfide (B99878). This reaction proceeds via a Michael addition mechanism. The process is carefully controlled to favor the formation of the desired mercaptopropionic acid ester while minimizing the production of byproducts like monothiodipropionic acid esters. googleapis.com Low reaction temperatures, generally between 0°C and 40°C, are preferred to enhance the yield of the target mercaptoester. googleapis.comgoogle.com

Another common approach is the direct esterification of 2-mercaptopropionic acid with propanol (B110389). This is a reversible reaction typically catalyzed by a strong acid. The removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product.

The choice of catalyst is critical in the synthesis of mercaptopropionic acid esters. For the method involving the reaction of acrylates with hydrogen sulfide, a weakly basic amine catalyst, such as ammonia, is employed. googleapis.comgoogle.com This catalyst system is often enhanced by the presence of a polyether co-catalyst, like poly(ethylene glycol) (PEG) or crown ethers, which improve the reaction efficiency and yield. googleapis.comgoogle.com

In the direct esterification of 3-mercaptopropionic acid with an alcohol, strong acid catalysts are standard. P-toluenesulfonic acid (p-TSA) is a frequently used catalyst for this type of reaction. nih.gov However, catalyst concentration must be carefully optimized. Studies on similar multifunctional mercaptoesters have shown that increasing the acid catalyst concentration can lead to a higher generation of thioester-based side-products, thereby decreasing the purity of the desired product. nih.gov Polymeric resin catalysts are also utilized in various esterification processes and offer advantages such as easier separation from the reaction mixture. chemra.com

Table 1: Catalyst Systems for Mercaptopropionate Ester Synthesis

Synthesis RouteCatalyst TypeSpecific ExamplesKey Characteristics
Acrylate + Hydrogen SulfideWeakly Basic Amine + Co-catalystAmmonia (NH₃) + Poly(ethylene glycol) (PEG)High yields, minimizes byproduct formation. googleapis.comgoogle.com
Direct EsterificationStrong Acidp-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄)Requires careful control of concentration to maintain purity. nih.govjetir.org
Direct EsterificationSolid Acid ResinAmberlyst-35, TREVERLYST seriesHeterogeneous catalyst, allows for easier separation and potential reuse. chemra.commdpi.com

The esterification of carboxylic acids is a classic example of an equilibrium-limited, second-order reaction. jetir.orgjchr.org The reaction rate is influenced by several factors:

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, for the synthesis from acrylates, lower temperatures are favored to improve selectivity towards the mercaptoester. googleapis.comgoogle.com

Molar Ratio : An excess of one reactant (typically the alcohol in direct esterification) is used to shift the equilibrium towards the product side.

Catalyst Concentration : The rate of reaction is typically proportional to the catalyst concentration. jetir.org

Thermodynamically, esterification reactions are often slightly exothermic. mdpi.com The reaction is reversible, and the position of the equilibrium is governed by the equilibrium constant (Keq). To achieve high conversion, the byproduct water must be removed from the reaction mixture, for instance, by azeotropic distillation or pervaporation. researchgate.net Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, have been successfully applied to describe the kinetics of heterogeneous catalytic esterification, indicating that the process is often controlled by the surface reaction between adsorbed species. mdpi.comresearchgate.net

The thiol group (-SH) of this compound is highly reactive and can be readily functionalized using thiol-ene "click" chemistry. This reaction involves the addition of the thiol across a carbon-carbon double bond (an 'ene'). wikipedia.org It is characterized by high efficiency, high selectivity, rapid reaction rates, and mild reaction conditions, making it a powerful tool for materials synthesis and modification. magtech.com.cnnih.gov The reaction can be initiated either by radicals or by a base/nucleophile, with the radical-mediated pathway being the most common. wikipedia.orgscinito.ai

The radical-initiated thiol-ene reaction proceeds through a free-radical chain mechanism. wikipedia.org This process results in an anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.org

The mechanism consists of three main stages:

Initiation : A thiyl radical (RS•) is generated. This can be achieved through the decomposition of a thermal initiator (e.g., AIBN) or a photoinitiator, or by direct photolysis of the S-H bond. nih.gov The initiator abstracts a hydrogen atom from the thiol (this compound).

Propagation : This stage involves a two-step cycle.

The thiyl radical adds to the alkene ('ene'), forming a carbon-centered radical intermediate. wikipedia.orgnih.gov

A chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and forms the final thioether product. wikipedia.orgnih.gov This new thiyl radical can then participate in another propagation cycle.

Termination : The reaction ceases when two radicals combine.

This cycle of propagation and chain transfer continues, leading to the rapid and efficient formation of the thiol-ene adduct. nih.gov

Photochemical initiation is a common and efficient method to generate the necessary thiyl radicals for the thiol-ene reaction, offering excellent spatial and temporal control. nih.govrsc.org Photoinitiators are molecules that, upon absorption of light (typically UV), generate reactive species. They are broadly classified into two types.

Type I Photoinitiators (Cleavage Type) : These initiators undergo unimolecular cleavage upon irradiation to form two radicals. Examples include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO). sci-hub.boxnih.gov Either or both of the resulting radicals can initiate the reaction by abstracting a hydrogen from the thiol. sci-hub.box

Type II Photoinitiators (H-abstraction Type) : These initiators, such as benzophenone (B1666685) (BP) and thioxanthones (TX), require a co-initiator or synergist (in this case, the thiol itself) to generate radicals. sci-hub.boxnih.gov Upon excitation by light, the initiator abstracts a hydrogen atom directly from the thiol molecule, creating a reactive thiyl radical and a non-reactive ketyl radical. sci-hub.box

Interestingly, thiol-ene reactions can also be initiated without any photoinitiator. researchgate.net Direct irradiation of the thiol, typically with high-energy UV light (e.g., 254 nm), can cause direct photolysis of the S-H bond to generate the thiyl radical. researchgate.netresearchgate.net This approach is advantageous as it avoids potential contamination from initiator fragments in the final product.

Table 2: Common Photoinitiator Systems for Thiol-Ene Reactions

Initiation MethodInitiator TypeSpecific ExamplesMechanism
Photo-initiatedType I (Cleavage)DMPA, TMDPOUnimolecular bond cleavage to form two radical species. sci-hub.box
Photo-initiatedType II (H-abstraction)Benzophenone (BP), Thioxanthone (TX)Excited state abstracts a hydrogen atom from the thiol. sci-hub.box
Thermal-initiatedThermal InitiatorAIBNThermal decomposition generates radicals. rsc.org
Initiator-freeN/ADirect UV irradiation (e.g., 254 nm)Direct photolysis of the S-H bond. researchgate.netresearchgate.net

Thiol-ene Click Reactions in this compound Derivatization

Radical-Initiated Thiol-ene Additions and Mechanistic Pathways
Influence of Substrate Reactivity on Thiol-ene Kinetics

The kinetics of thiol-ene reactions are significantly influenced by the structure and reactivity of the alkene substrate. The reaction proceeds via a free-radical mechanism, and the rate is dependent on both the propagation and chain-transfer steps. The structure of the alkene can determine which of these steps is rate-limiting.

Studies have shown that terminal alkenes generally exhibit higher reactivity compared to internal alkenes. For instance, terminal enes react rapidly with thiols, often achieving complete conversion. Disubstitution on a single carbon of a terminal ene can considerably decrease the reaction rate, while substitution on the carbon alpha to the double bond has a less pronounced effect.

Computational studies have provided insights into the energetics and kinetics of thiol-ene reactions with various alkenes. These studies have helped in establishing a relationship between the alkene structure and its reactivity, which is crucial for predicting reaction outcomes and optimizing conditions. The order of reactivity for a series of alkenes in radical-initiated thiol-ene reactions has been computationally predicted and is generally in good agreement with experimental observations.

Below is a table summarizing the influence of alkene structure on thiol-ene reaction kinetics.

Alkene Structural FeatureInfluence on Reaction KineticsReference
Terminal vs. Internal Terminal enes are generally more reactive than internal enes.
Substitution Disubstitution on a terminal carbon significantly reduces reactivity.
Cis/Trans Isomerism Cis isomers can isomerize to less reactive trans isomers.
Cyclic Structures Reactivity is dependent on ring strain and stereoelectronics.
Nucleophile-Catalyzed Thiol-Michael Addition Reactions

The thiol-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient method for the synthesis of thioethers, including this compound. This reaction can be catalyzed by either bases or nucleophiles. Nucleophile-initiated thiol-Michael reactions have gained considerable attention due to their often faster reaction rates and milder reaction conditions compared to base-catalyzed processes.

Phosphines and amines are commonly employed as nucleophilic catalysts. Phosphines, in particular, have been shown to be highly effective, often catalyzing the reaction much more rapidly and efficiently than amine catalysts. The choice of catalyst can significantly impact the reaction kinetics and selectivity.

The reactivity in nucleophile-catalyzed thiol-Michael additions is also dependent on the nature of both the thiol and the Michael acceptor (the 'ene'). Thiols with lower pKa values, such as mercaptopropionate esters, are generally more reactive than alkyl thiols like hexanethiol. Similarly, the structure of the activated alkene plays a crucial role, with the degree of activation and substitution pattern influencing the reaction rate.

Proposed Anionic Chain Mechanism

The nucleophile-initiated thiol-Michael addition is proposed to proceed through an anionic chain mechanism. In this mechanism, the nucleophilic catalyst initially attacks the electron-deficient alkene (Michael acceptor) to form a zwitterionic intermediate. This intermediate is a strong base that then deprotonates a thiol molecule, generating a thiolate anion.

This newly formed thiolate anion is the key nucleophilic species that adds to another molecule of the Michael acceptor, forming a carbanion. This carbanion then abstracts a proton from another thiol molecule, thereby regenerating the thiolate anion and propagating the chain reaction. The catalyst is only required to initiate this cycle.

The key steps in the proposed anionic chain mechanism are:

Initiation: The nucleophilic catalyst attacks the alkene to form a zwitterionic intermediate, which then deprotonates a thiol to generate a thiolate anion.

Propagation: The thiolate anion adds to the alkene, and the resulting carbanion is protonated by another thiol molecule, regenerating the thiolate anion.

Catalyst Specificity and Side Reaction Mitigation

The choice of catalyst in nucleophile-initiated thiol-Michael additions is critical for achieving high efficiency and minimizing side reactions. Tertiary phosphines, such as dimethylphenylphosphine (B1211355) (DMPP) and tri-n-propylphosphine, are particularly effective catalysts, leading to quantitative conversions in short reaction times even at very low concentrations. Primary amines are also effective, though generally less so than phosphines.

A potential side reaction in phosphine-catalyzed thiol-Michael additions is the addition of the phosphine (B1218219) catalyst itself to the activated alkene. This can be mitigated by using the phosphine in catalytic amounts. When used in stoichiometric or excess amounts, the formation of these by-products can become significant.

The following table provides a comparison of the efficiency of different nucleophilic catalysts for the thiol-Michael addition reaction.

CatalystCatalyst TypeRelative EfficiencyPotential Side ReactionsMitigation StrategyReference
Dimethylphenylphosphine (DMPP) Tertiary PhosphineVery HighAddition of catalyst to alkeneUse in catalytic amounts
Tri-n-propylphosphine Tertiary PhosphineVery HighAddition of catalyst to alkeneUse in catalytic amounts
Hexylamine Primary AmineModerateAza-Michael additionControl of stoichiometry and reaction conditions
Triethylamine (TEA) Tertiary AmineLower than phosphinesActs more as a base than a nucleophileNot ideal for nucleophilic initiation

Alternative and Emerging Synthetic Routes

While thiol-ene and thiol-Michael reactions are prevalent in modern organic synthesis, other routes to this compound exist. A traditional and straightforward method is the direct esterification of 2-mercaptopropionic acid with propanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water. The optimization of catalyst concentration is crucial in this process to maximize the purity of the desired ester and minimize the formation of side-products like thioesters.

Another established synthetic approach is the addition of hydrogen sulfide (H₂S) to propyl acrylate . This reaction can be catalyzed by basic catalysts, including anion-exchange resins or solid supports with basic functional groups. This method provides a direct route to the corresponding 3-mercaptopropionate (B1240610) ester, and with appropriate starting materials, can be adapted for 2-mercaptopropionate synthesis.

Emerging synthetic strategies often focus on greener and more sustainable methodologies. Biocatalysis, for instance, presents a promising avenue for the synthesis of mercaptoesters. The use of enzymes, such as lipases, could enable the chemo- and enantioselective synthesis of these compounds under mild reaction conditions. Additionally, the biosynthesis of polythioesters, including those derived from mercaptopropionate, has been demonstrated in engineered microorganisms, suggesting the potential for biotechnological production of related small molecules in the future.

Reaction Mechanisms Involving the Thiol and Ester Functionalities

Nucleophilic Reactivity of the Thiol Group (-SH)

The thiol group (-SH) of this compound is its most reactive functional group and is responsible for its characteristic nucleophilicity. The sulfur atom of the thiol possesses lone pairs of electrons, making it a soft nucleophile that readily participates in a variety of chemical transformations.

The nucleophilic character of the thiol is highly dependent on its pKa value. The deprotonation of the thiol to its corresponding thiolate anion (RS⁻) significantly enhances its nucleophilicity. The pKa of a thiol is influenced by the electronic effects of neighboring substituents. For mercaptopropionate esters, the electron-withdrawing nature of the ester group lowers the pKa of the thiol compared to simple alkyl thiols, making it more acidic and facilitating the formation of the more reactive thiolate anion.

The nucleophilic thiol group readily undergoes Michael additions to α,β-unsaturated carbonyl compounds, as discussed in the context of its synthesis. It also participates in nucleophilic substitution reactions (Sₙ2) with alkyl halides and other electrophiles with suitable leaving groups. Furthermore, the thiol group can react with epoxides in a ring-opening reaction.

The reactivity of the thiolate anion is a key factor in many of these transformations. The rate of reaction is often correlated with the concentration of the thiolate, which is a function of the thiol's pKa and the pH of the reaction medium.

The following table summarizes the pKa values of some representative thiols.

ThiolpKaReference
5-thio-2-nitrobenzoic acid4.19
Glutathione (B108866)8.66
2-Mercaptoethanol9.6
Cysteine8.3

Note: The pKa of this compound is not explicitly listed but is expected to be in a similar range to other mercaptoesters, which are generally more acidic than alkyl thiols.

Electrophilic Character of the Ester Carbonyl Group

The carbonyl carbon of the ester group in this compound possesses a significant electrophilic character. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, resulting in a partial positive charge on the carbonyl carbon. This makes it susceptible to attack by nucleophiles.

Compared to a standard oxygen ester, the thioester linkage in this compound imparts distinct electronic properties. The larger size of the sulfur atom and the poorer overlap of its 3p orbitals with the 2p orbitals of the carbonyl carbon lead to less effective resonance stabilization of the carbonyl group compared to its oxygen ester counterpart. This reduced resonance results in a more electrophilic carbonyl carbon in thioesters, making them generally more reactive towards nucleophilic acyl substitution.

Table 1: Comparison of General Electrophilicity of Carbonyl Compounds

Carbonyl CompoundRelative ElectrophilicityReason
Acyl ChlorideVery HighStrong inductive effect of chlorine and poor resonance.
Acid AnhydrideHighGood leaving group (carboxylate).
Thioester Moderate to High Reduced resonance stabilization compared to esters.
EsterModerateResonance stabilization from the alkoxy group.
AmideLowStrong resonance stabilization from the nitrogen lone pair.

This table provides a generalized comparison and the exact reactivity can be influenced by various factors.

Intramolecular and Intermolecular Reactions

The presence of both a thiol (-SH) and a thioester group in the same molecule allows for a range of potential intramolecular and intermolecular reactions.

Intramolecular Reactions:

Under specific conditions, the thiol group can act as an internal nucleophile, potentially leading to cyclization reactions. For instance, in the presence of a base, the thiol can be deprotonated to form a thiolate. This thiolate could then attack the electrophilic carbonyl carbon of the thioester. While this would lead to a tetrahedral intermediate, the subsequent reformation of the carbonyl would likely expel the propyloxy group, leading to the formation of a cyclic thioester lactone (a thialactone). The favorability of such a reaction would depend on the ring size of the resulting cyclic compound, with five- and six-membered rings being generally more stable and thus more likely to form.

Intermolecular Reactions:

This compound can participate in various intermolecular reactions, primarily involving its thiol and thioester functionalities.

Thiol-Thioester Exchange: In the presence of another thiol or thiolate, this compound can undergo a thiol-thioester exchange reaction. This is a reversible process where the external thiol attacks the thioester carbonyl, leading to the displacement of the original thiol and the formation of a new thioester. This type of dynamic covalent chemistry is utilized in various applications, including self-healing materials and dynamic combinatorial libraries.

Nucleophilic Acyl Substitution: The electrophilic thioester can react with a variety of external nucleophiles, such as amines to form amides, or alcohols to form oxygen esters (transesterification). These reactions typically require a catalyst, such as an acid or a base, to proceed at a reasonable rate.

Thiol-Ene "Click" Reaction: The thiol group can participate in radical-mediated thiol-ene reactions with alkenes. researchgate.netrsc.org This "click" chemistry approach is highly efficient and allows for the formation of carbon-sulfur bonds under mild conditions, often initiated by light or a radical initiator. researchgate.netrsc.org

Computational Chemistry Approaches to Reaction Mechanism Prediction

Due to the limited experimental data on the specific reaction mechanisms of this compound, computational chemistry serves as a powerful tool to predict and understand its reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate the energies of reactants, products, transition states, and intermediates along a reaction pathway. This information allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a proposed mechanism.

For this compound, DFT studies could be used to:

Model Nucleophilic Attack: Calculate the energy profile for the attack of various nucleophiles on the thioester carbonyl, confirming its electrophilic nature and predicting the relative rates of different substitution reactions.

Investigate Intramolecular Cyclization: Determine the activation barrier for the intramolecular attack of the thiol group on the thioester, assessing the likelihood of thialactone formation and the stability of the resulting cyclic structures.

Elucidate Thiol-Ene Reaction Mechanisms: Model the radical addition of the thiol to an alkene, identifying the key transition states and intermediates involved in the thiol-ene reaction.

Table 2: Hypothetical DFT-Calculated Parameters for a Reaction Pathway

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nucleophile
Transition State 1+15.2Formation of the tetrahedral intermediate
Tetrahedral Intermediate-5.7Intermediate species after nucleophilic attack
Transition State 2+12.8Expulsion of the leaving group
Products-10.3Substituted product + Leaving group

Note: These are hypothetical values for illustrative purposes and would need to be calculated using specific DFT methods.

Molecular Dynamics Simulations of Reaction Intermediates

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic evolution of molecules, including the conformational changes and solvent effects that influence reaction pathways. mdpi.commdpi.com

In the context of this compound, MD simulations could be particularly useful for:

Studying Conformational Effects: Analyzing the conformational flexibility of the molecule and identifying the specific conformations that are most favorable for intramolecular reactions. The distance and orientation between the thiol group and the thioester carbonyl can be monitored over time to assess the probability of a reactive encounter.

Simulating Solvation Effects: Investigating the role of the solvent in stabilizing or destabilizing reaction intermediates and transition states. The explicit inclusion of solvent molecules in an MD simulation can provide a more realistic picture of the reaction environment.

Exploring the Dynamics of Intermediates: Simulating the lifetime and dynamic behavior of key reaction intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution, to better understand their stability and subsequent reaction steps.

By combining DFT calculations for energetic information with MD simulations for dynamic insights, a comprehensive theoretical understanding of the reaction mechanisms of this compound can be achieved, guiding future experimental work in this area.

Spectroscopic and Advanced Analytical Characterization of Propyl 2 Mercaptopropionate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum for Propyl 2-mercaptopropionate is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. docbrown.info

The expected ¹H NMR signals for this compound are detailed below:

Propyl Group Protons: The three sets of protons in the propyl ester group are chemically distinct. The terminal methyl group (-CH₃) protons would appear furthest upfield. The adjacent methylene (B1212753) group (-CH₂-) protons would be split by both the terminal methyl and the methylene group attached to the oxygen. The methylene group bonded to the ester oxygen (-O-CH₂-) would be the most downfield of the propyl protons due to the oxygen's deshielding effect.

Mercaptopropionate Moiety Protons: The methyl group protons (-CH(SH)CH₃) attached to the chiral center would appear as a doublet. The single proton on the chiral carbon (-CH(SH)-) would be a quartet, split by the adjacent methyl group. The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Integration
-O-CH₂-CH₂-CH₃ ~0.9 Triplet (t) 3H
-O-CH₂-CH₂ -CH₃ ~1.6 Sextet (sxt) 2H
-O-CH₂ -CH₂-CH₃ ~4.0 Triplet (t) 2H
-CH(SH)-CH₃ ~1.5 Doublet (d) 3H
-CH (SH)-CH₃ ~3.4 Quartet (q) 1H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures like propyl propionate (B1217596) and ethyl 2-mercaptopropionate. Actual values may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C-O, C-S, CH₃, CH₂, CH). docbrown.info For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. docbrown.info

The predicted chemical shifts for the carbon atoms are as follows:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield.

Carbons Bonded to Heteroatoms: The carbon atom bonded to the sulfur (-CH(SH)-) and the carbon atom bonded to the ester oxygen (-O-CH₂-) will have characteristic shifts in the mid-range of the spectrum.

Alkyl Carbons: The remaining alkyl carbons of the propyl group and the methyl group on the propionate moiety will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C =O ~172
-O-CH₂ -CH₂-CH₃ ~67
-CH (SH)-CH₃ ~38
-O-CH₂-CH₂ -CH₃ ~22
-CH(SH)-CH₃ ~21

Note: Predicted values are based on standard chemical shift tables and analysis of related compounds like 2-Mercaptopropionic acid. chemicalbook.comspectrabase.com The relative size of the signals does not directly correspond to the ratio of carbon atoms. docbrown.info

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. libretexts.orgnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. Key correlations would include:

The -O-CH₂- protons with the central -CH₂- protons of the propyl group.

The central -CH₂- protons with the terminal -CH₃ protons of the propyl group.

The -CH(SH)- proton with the adjacent -CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu HSQC is highly sensitive and allows for the definitive assignment of which protons are attached to which carbons. libretexts.org For example, it would show a cross-peak between the proton signal at ~4.0 ppm and the carbon signal at ~67 ppm, confirming the assignment of the -O-CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH). columbia.edulibretexts.org This is vital for piecing together the molecular framework, especially around quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include:

Correlations from the -O-CH₂- protons to the carbonyl carbon (C=O).

Correlations from the -CH(SH)- proton and its adjacent methyl protons to the carbonyl carbon.

Correlations from the thiol proton (-SH) to the carbon it is attached to (-CH(SH)-).

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. mdpi.com While solution-state NMR provides data on molecules tumbling rapidly in a solvent, ssNMR is used for insoluble or solid-phase samples, such as polymers or compounds embedded in a material matrix. amanote.com Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples. researchgate.net

If this compound were incorporated into a polymer or other solid material, ssNMR could be used to:

Investigate the conformation of the molecule within the solid matrix.

Study the dynamics and mobility of the propyl and mercaptopropionate moieties.

Characterize the interactions between the molecule and the surrounding material.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjstonline.com It is a cornerstone for the identification and purity assessment of volatile compounds like this compound. diabloanalytical.com

Purity Assessment: In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. Each separated compound elutes at a specific retention time. The purity of a this compound sample can be determined by the presence of a single major peak in the resulting chromatogram. The relative area of any minor peaks can be used to quantify impurities.

Identification: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov This high-energy process causes the molecule (molecular ion, M⁺) to break apart into smaller, characteristic fragment ions. mdpi.com The mass spectrometer separates these ions based on their m/z ratio, producing a mass spectrum that serves as a molecular "fingerprint."

For this compound (Molecular Weight: 148.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 148. hmdb.ca Key fragmentation pathways could include:

Loss of the propyl group ([M-43]⁺) or propoxy group ([M-59]⁺).

Cleavage of the C-S bond.

Fragmentation of the propionate backbone. The resulting fragmentation pattern can be compared to spectral libraries for positive identification. diabloanalytical.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Thiols

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, for molecules with poor ionization efficiency, such as certain thiols, chemical derivatization is often employed prior to analysis to enhance sensitivity. nih.gov The derivatization process modifies the analyte to improve its chromatographic behavior and increase its ionization efficiency, leading to a stronger signal in the mass spectrometer. nih.gov

For thiols like this compound, the reactive sulfhydryl (-SH) group is an ideal target for derivatization. Various reagents can be used to attach a tag that imparts a permanent positive charge or significantly improves proton affinity, facilitating detection in positive ion mode mass spectrometry. This approach has been successfully applied to other sulfur-containing compounds and analytes. For instance, a method involving derivatization with 3-mercaptopropionic acid was developed for the quantification of menadione (B1676200) in human plasma, which resulted in a 33-fold increase in sensitivity compared to direct analysis of the underivatized compound. nih.gov

The general workflow for such an analysis involves:

Derivatization: The thiol sample is reacted with a suitable derivatizing agent under optimized conditions (e.g., temperature, time, pH).

Chromatographic Separation: The derivatized analyte is injected into an HPLC system, typically with a reversed-phase column, to separate it from the matrix and other components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, where the derivatized molecule is ionized (e.g., by electrospray ionization - ESI) and detected, often using tandem mass spectrometry (MS/MS) for enhanced selectivity and structural confirmation.

This derivatization strategy allows for the detection of thiols at very low concentrations, which is crucial in various analytical applications. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z values to several decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct "exact mass."

For this compound, with the chemical formula C6H12O2S, HRMS provides a significant advantage. The ability to obtain accurate mass measurements enables confident identification and differentiation from isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

The high resolving power of HRMS also allows for the clear separation of isotopic peaks, further confirming the elemental composition of the analyte. researchgate.net This level of detail is critical for structural elucidation, metabolite identification, and impurity profiling in pharmaceutical and chemical research. nih.govresearchgate.net Modern HRMS platforms can achieve mass accuracies within 1 mDa, providing a high degree of confidence in the assigned chemical formula. nih.gov

Table 1: Accurate Mass Determination of this compound by HRMS

Parameter Value
Molecular Formula C6H12O2S
Monoisotopic Mass (Theoretical) 148.05580 u
Exemplary HRMS Measured Mass 148.05575 u

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique particularly suited for the analysis of large, non-volatile molecules such as synthetic polymers, proteins, and oligonucleotides. youtube.comnih.gov This method allows for the ionization of large molecules with minimal fragmentation, which is a significant advantage over other ionization techniques. youtube.com

In the context of this compound, MALDI-TOF MS would be the premier analytical method for characterizing polymeric materials synthesized using this compound, for example, as a monomer or a chain-transfer agent in polymerization reactions. The technique provides detailed information about the polymer, including:

Absolute molecular weight distribution

Average molecular weights (Mn, Mw)

Polymer dispersity (Đ)

End-group identification

Copolymer composition

The MALDI-TOF process involves three main steps: youtube.com

Sample Preparation: The polymer sample is co-crystallized with a large molar excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid) on a metal target plate. youtube.comyoutube.com

Laser Desorption/Ionization: A pulsed laser irradiates the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the embedded polymer molecules. youtube.com

Time-of-Flight Analysis: The generated ions are accelerated into a flight tube and separated based on their mass-to-charge ratio, with lighter ions reaching the detector faster than heavier ones. nih.gov

The resulting spectrum displays a series of peaks, each corresponding to a specific polymer chain length, allowing for a detailed characterization of the polymeric derivative's structure and distribution.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for the identification of functional groups within a molecule. mdpi.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting spectrum acts as a molecular "fingerprint," providing structural information. mdpi.com

For this compound, an FTIR spectrum would exhibit characteristic absorption bands corresponding to its primary functional groups. Analysis of similar compounds allows for the prediction of the key vibrational frequencies. researchgate.netresearchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Ester C=O Stretch ~1740
Ester C-O Stretch ~1200-1100
Thiol S-H Stretch ~2600-2550 (typically weak)
Alkyl C-H Stretch ~2950-2850
Alkyl C-H Bend ~1460-1375

The presence of a strong absorption band around 1740 cm⁻¹ would confirm the carbonyl group of the ester, while peaks in the 2950-2850 cm⁻¹ region would indicate the aliphatic C-H bonds. researchgate.net The C-S bond absorption is expected in the lower frequency region of the spectrum. researchgate.net The S-H stretching vibration is characteristically weak and may be difficult to observe.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on the absorption of light, Raman relies on changes in the polarizability of a molecule's electron cloud during vibration.

This technique is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in an FTIR spectrum. For this compound, Raman spectroscopy would provide a distinct vibrational fingerprint, with strong signals expected for:

S-H Stretch: The thiol group often produces a more distinct peak in Raman than in FTIR.

C-S Stretch: The carbon-sulfur bond is also typically Raman active.

C-C Backbone: The carbon backbone of the propyl and propionate groups would show characteristic vibrations.

By combining data from both FTIR and Raman spectroscopy, a more complete vibrational profile of this compound can be obtained, enabling confident structural confirmation and differentiation from isomers.

Chromatographic Separations and Advanced Detection

The separation and purification of this compound from reaction mixtures or complex matrices can be effectively achieved using chromatographic techniques. Given its likely volatility and molecular weight, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods.

Studies on the structurally similar compound n-propyl propionate have demonstrated successful separation using fixed-bed chromatography with an Amberlyst 46 resin, indicating the suitability of adsorptive chromatographic methods. tuni.firesearchgate.net

Gas Chromatography (GC): Due to its probable boiling point, GC would be a primary technique for the analysis of this compound. A non-polar or mid-polarity capillary column could be used for separation. For detection, a standard Flame Ionization Detector (FID) would provide high sensitivity. For enhanced selectivity, especially in complex matrices, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would be highly effective. Coupling GC with Mass Spectrometry (GC-MS) would allow for definitive identification based on the compound's mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative separation method, particularly if the compound is part of a less volatile mixture or if derivatization is performed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a typical starting point. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For the highest specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiols like this compound, which may require derivatization to enhance detection. Due to the thiol group's lack of a strong native chromophore, specialized detectors are often employed following a pre-column derivatization step that attaches a fluorescent or electrochemically active tag to the molecule.

Research Findings: The analysis of structurally related thiols is well-documented, providing a framework for this compound. For instance, methods have been developed for other mercaptans using derivatizing agents that react specifically with the sulfhydryl (-SH) group. A common agent is 4,4'-dithiodipyridine (DTDP), which reacts rapidly with thiols at ambient pH to form stable derivatives. adelaide.edu.au These derivatives can then be enriched using solid-phase extraction (SPE) before analysis.

For detection, HPLC systems are often coupled with tandem mass spectrometry (HPLC-MS/MS), which provides excellent sensitivity and selectivity. adelaide.edu.au Alternatively, fluorescence detectors can be used if a fluorescent tag is introduced. This approach offers high sensitivity, enabling the detection of trace levels of the compound. The choice of stationary phase is typically a C18 reversed-phase column, which separates compounds based on their hydrophobicity.

Below is a representative table of performance data for an HPLC-MS/MS method for thiol analysis, illustrating the typical parameters that would be validated for a this compound assay.

Table 1: Representative HPLC Method Performance for Thiol Analysis

Parameter Value Description
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Standard column for separating non-polar to moderately polar compounds.
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile Creates a polarity gradient to elute compounds with varying affinities.
Derivatizing Agent 4,4'-dithiodipyridine (DTDP) Reacts with the thiol group to form a stable derivative for analysis.
Detector Tandem Mass Spectrometer (MS/MS) Provides high selectivity and sensitivity through specific mass transitions.
Limit of Quantification (LOQ) 0.5 - 5 ng/L Demonstrates the method's ability to measure very low concentrations.
Linearity (r²) >0.99 Indicates a strong linear relationship between concentration and detector response.

| Recovery | 95 - 110% | Shows the efficiency of the extraction process from a sample matrix. |

Gas Chromatography (GC) with Selective Detectors

Given its volatility, as suggested by its characteristic meaty odor, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. Standard Flame Ionization Detectors (FID) can be used, but for matrices where interferences are present or when higher sensitivity for sulfur is required, selective detectors are superior.

Research Findings: The analysis of volatile sulfur compounds in various matrices, such as petroleum products and natural gas, is well-established and employs several sulfur-selective detectors. americanlaboratory.comchromatographyonline.comsgs.com

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific to sulfur and provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms entering the detector. It is known for its high sensitivity and selectivity over hydrocarbons. sgs.comgoogleapis.com

Flame Photometric Detector (FPD) and Pulsed Flame Photometric Detector (PFPD): The FPD and its more advanced version, the PFPD, are also selective for sulfur. They are generally more robust and less expensive than an SCD. googleapis.comrestek.com A significant challenge with FPD/PFPD is the "quenching" effect, where co-eluting hydrocarbons can suppress the sulfur signal, leading to inaccurate quantification. americanlaboratory.comrestek.com Therefore, chromatographic separation from the matrix is critical. Specialized capillary columns, such as those with a Low Sulfur stationary phase, have been developed to achieve baseline resolution of sulfur compounds from hydrocarbon matrices like propylene. americanlaboratory.com

The following table compares the characteristics of common selective detectors used in the GC analysis of sulfur compounds.

Table 2: Comparison of Selective GC Detectors for Sulfur Compound Analysis

Detector Principle of Operation Selectivity (S vs. C) Advantages Disadvantages
Sulfur Chemiluminescence (SCD) Measures light from a chemiluminescent reaction involving sulfur dioxide. High (>10⁷) Highly sensitive and selective, equimolar response. Higher cost and complexity.
Pulsed Flame Photometric (PFPD) Measures light emission from sulfur species in a hydrogen-rich flame. Moderate (~10⁶) Robust, less expensive than SCD, good sensitivity. Susceptible to hydrocarbon quenching.

| Mass Spectrometer (MS) | Ionizes molecules and separates them based on mass-to-charge ratio. | Variable (High in SIM mode) | Provides structural information, high selectivity in SIM mode. | Can have interference from matrix ions with similar m/z. |

Ultra-Performance Liquid Chromatography (UPLC) Hyphenated Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in dramatically improved resolution, speed, and sensitivity. When hyphenated with advanced detectors, particularly mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for analyzing complex samples.

Research Findings: For thiol analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). This hyphenation combines the superior separation power of UPLC with the high sensitivity and specificity of MS/MS detection. Methods for analyzing various thiols in complex biological and beverage samples often involve derivatization to stabilize the reactive thiol group and improve chromatographic behavior. researchgate.netnih.gov For instance, N-ethylmaleimide (NEM) is a common derivatizing agent that rapidly reacts with thiols to form stable thioether adducts, preventing oxidation during sample preparation. nih.gov

The primary advantages of UPLC over HPLC for the analysis of this compound and its derivatives include significantly shorter run times (e.g., 2-5 minutes vs. 15-30 minutes for HPLC) and sharper, narrower peaks, which leads to higher resolution between analytes and increased peak height for better sensitivity.

This table summarizes a comparison of typical performance metrics between HPLC and UPLC for a comparable analytical method.

Table 3: Performance Comparison of HPLC vs. UPLC for Thiol Analysis

Parameter Conventional HPLC UPLC Advantage of UPLC
Particle Size 3 - 5 µm < 2 µm Higher efficiency and resolution.
Typical Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.6 mL/min Lower solvent consumption.
Analysis Time 15 - 30 min 2 - 8 min Higher throughput.
Peak Capacity Lower Higher Better separation of complex mixtures.
System Pressure 1000 - 4000 psi 6000 - 15000 psi Enables use of smaller particles for higher efficiency.

| Sensitivity | Good | Excellent | Narrower peaks lead to greater peak height and better signal-to-noise. |

Other Advanced Analytical Methods

Surface Plasmon Resonance (SPR) Spectroscopy for Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. youtube.comresearchgate.net It measures changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold. The thiol group of this compound provides a natural chemical handle for direct immobilization onto the gold surface, making SPR an ideal technique to study its interactions with other molecules.

Research Findings: The strong affinity between sulfur and gold forms the basis for creating self-assembled monolayers (SAMs) on SPR sensor surfaces. escholarship.org this compound or a derivative could be immobilized on the chip via this S-Au bond. A solution containing a potential binding partner (the analyte) is then flowed over the surface. Any binding to the immobilized this compound layer causes an increase in mass on the surface, which alters the refractive index and is detected as a change in the SPR signal. The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction. From this data, key kinetic and affinity parameters can be calculated.

The table below outlines the type of quantitative data that can be obtained from an SPR experiment studying the interaction of an analyte with immobilized this compound.

Table 4: Kinetic and Affinity Data from a Representative SPR Analysis

Parameter Symbol Typical Units Description
Association Rate Constant kₐ M⁻¹s⁻¹ The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant kₑ s⁻¹ The rate at which the analyte-ligand complex decays.

| Equilibrium Dissociation Constant (Affinity) | Kₑ | M (molar) | The ratio of kₑ/kₐ; a measure of the strength of the interaction. A lower Kₑ indicates higher affinity. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. This makes it exceptionally well-suited for characterizing surfaces that have been modified with this compound.

Research Findings: XPS has been extensively used to study self-assembled monolayers of thiols on gold surfaces. frontiersin.orgnih.govnih.gov When a surface is functionalized with this compound, XPS can confirm the success of the modification by detecting the presence of sulfur, carbon, and oxygen. More importantly, high-resolution scans of the elemental peaks provide chemical state information. The S 2p core level spectrum is particularly informative; the binding energy of the S 2p electrons can distinguish between sulfur in an unbound, free thiol group (S-H) and sulfur that has formed a covalent bond with the gold surface (S-Au). frontiersin.orgnih.govresearchgate.net Typically, the S 2p₃/₂ peak for a thiolate bound to gold appears at a binding energy of approximately 162 eV, while unbound or physisorbed thiols appear at a higher binding energy, around 163-164 eV. frontiersin.orgresearchgate.net

The following table lists the characteristic binding energies for the elements in this compound, which would be used to confirm its presence and bonding state on a surface.

Table 5: Representative XPS Binding Energies for Surface Analysis

Element Core Level Chemical State Typical Binding Energy (eV)
Sulfur S 2p₃/₂ Thiolate bonded to Gold (C-S-Au) ~162.0
Sulfur S 2p₃/₂ Free or Physisorbed Thiol (C-S-H) ~163.4 - 164.0
Carbon C 1s C-C, C-H ~285.0
Carbon C 1s C-S, C-O ~286.5
Carbon C 1s Ester (O-C=O) ~289.0
Oxygen O 1s Carbonyl (C=O) ~532.0

| Oxygen | O 1s | Ester (C-O-C) | ~533.5 |

Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. oreilly.com It is used to determine the thermal stability of materials and to study their decomposition kinetics. While TGA might be used on this compound itself to determine its boiling point and decomposition temperature, it is particularly valuable for assessing the thermal stability of its derivatives, such as polymers or other materials that have been functionalized with the compound.

Research Findings: TGA is widely applied in polymer science to evaluate how additives or chemical modifications affect thermal stability. researchgate.net For example, if this compound were used as a chain transfer agent during polymerization or grafted onto a polymer backbone, TGA would be used to compare the thermal stability of the modified polymer to the unmodified parent material. The output from a TGA experiment is a thermogram, which plots mass percentage versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (obtained from the derivative of the TGA curve) are key indicators of thermal stability. A shift in these temperatures to higher values would indicate that the modification has improved the material's thermal stability. TGA has been used to study the thermal degradation patterns of various esters and related organic compounds, providing a baseline for interpreting results from more complex derivatives. aston.ac.ukresearchgate.net

This table shows hypothetical TGA data for a base polymer and the same polymer modified with a mercaptopropionate derivative, illustrating how the data is used to assess changes in thermal stability.

Table 6: Representative TGA Data for a Polymer and its Mercaptopropionate Derivative

Material Onset of Decomposition (Tₒₙₛₑₜ) Temperature of Max. Mass Loss Rate (Tₘₐₓ) Char Residue at 600°C (%)
Base Polymer 350°C 375°C 5%

| Polymer-graft-Propyl 2-mercaptopropionate | 365°C | 390°C | 8% |

Environmental Fate and Degradation Pathways of Propyl 2 Mercaptopropionate

Biodegradation Studies and Microbial Interactions

The presence of ester and thiol moieties in Propyl 2-mercaptopropionate suggests its susceptibility to microbial degradation. Generally, mercaptocarboxylic acids and their esters are considered to be biodegradable to a significant extent. The breakdown of this compound in the environment is expected to be initiated by the enzymatic activities of a diverse range of microorganisms.

While direct studies on this compound are not available, the degradation mechanisms can be inferred from related compounds.

Aerobic Degradation: In aerobic environments, the degradation of this compound is likely initiated by the hydrolysis of the ester bond. This reaction can be catalyzed by various microbial hydrolases, such as esterases and lipases, which are widespread in nature. The initial hydrolysis would yield propanol (B110389) and 2-mercaptopropionic acid. Subsequently, propanol, a simple alcohol, is readily mineralized by a wide range of microorganisms to carbon dioxide and water. The resulting 2-mercaptopropionic acid would undergo further degradation. The thiol group is susceptible to oxidation, potentially forming a sulfoxide (B87167) and eventually being converted to sulfate (B86663). The propionate (B1217596) backbone would likely enter central metabolic pathways, such as the beta-oxidation pathway, to be further broken down.

Anaerobic Degradation: Under anaerobic conditions, the degradation process would involve a different set of microbial consortia and metabolic pathways. The initial hydrolytic cleavage of the ester bond is also a probable first step, yielding propanol and 2-mercaptopropionic acid. In the absence of oxygen, these intermediates would be fermented. Propanol can be fermented to propionate and other short-chain fatty acids. The degradation of 2-mercaptopropionic acid under anaerobic conditions is less characterized but would likely involve pathways for mercaptan degradation. Some anaerobic bacteria, including certain sulfate-reducing bacteria, are known to degrade organosulfur compounds. The degradation of short-chain fatty acids like propionate in anaerobic systems is a well-established process involving syntrophic bacteria that convert them to acetate (B1210297), hydrogen, and carbon dioxide, which are then utilized by methanogenic archaea to produce methane. For instance, syntrophic propionate-oxidizing bacteria can degrade propionate to acetate and CO2 via the methylmalonyl-CoA pathway mdpi.com.

A summary of predicted degradation pathways is presented below:

ConditionInitial StepIntermediate ProductsFinal Products
Aerobic Enzymatic hydrolysis of the ester bondPropanol, 2-mercaptopropionic acidCarbon dioxide, water, sulfate
Anaerobic Enzymatic hydrolysis of the ester bondPropanol, 2-mercaptopropionic acid, propionate, acetateMethane, carbon dioxide, sulfide (B99878)

The cleavage of the thiol ester bond in this compound is a critical step in its biodegradation. This reaction is catalyzed by a class of enzymes known as thioesterases. Thioesterases are hydrolases that specifically act on thioester bonds, releasing a thiol and a carboxylic acid. These enzymes are found in all domains of life and play crucial roles in various metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites nih.govnih.gov.

Bacterial thioesterases exhibit a broad range of substrate specificities. Some are specific for short-chain acyl-CoAs, while others act on a wider variety of thioesters nih.gov. It is plausible that common soil and water bacteria possessing thioesterase activity would be capable of hydrolyzing this compound. Carboxylic ester hydrolases (CEHs), a broader class of enzymes, have also been shown to occasionally target thioester bonds mdpi.com. The enzymatic hydrolysis of the propyl ester bond would likely be carried out by carboxylesterases, which are also ubiquitous in microorganisms nih.gov.

The general mechanism for enzymatic thiol ester cleavage involves the activation of a water molecule by the enzyme's active site, which then acts as a nucleophile to attack the carbonyl carbon of the thioester, leading to the cleavage of the C-S bond.

Based on the predicted degradation pathways, the primary microbial metabolites of this compound are expected to be:

Propanol: Formed from the hydrolysis of the propyl ester bond.

2-Mercaptopropionic acid: The thiol-containing carboxylic acid resulting from the hydrolysis of the ester bond.

Propionate: Can be formed from the fermentation of propanol under anaerobic conditions.

Acetate: A common end product of the anaerobic degradation of organic compounds.

Sulfate: The ultimate oxidation product of the sulfur atom under aerobic conditions.

Sulfide: The reduced form of sulfur produced under anaerobic, sulfate-reducing conditions.

The accumulation of short-chain fatty acids like acetate and propionate has been observed in anaerobic environments where petroleum hydrocarbons are biodegraded researchgate.net.

A table of expected microbial metabolites is provided below:

MetabolitePrecursorEnvironmental Condition
PropanolThis compoundAerobic and Anaerobic
2-Mercaptopropionic acidThis compoundAerobic and Anaerobic
PropionatePropanolAnaerobic
AcetatePropionate, 2-mercaptopropionic acidAnaerobic
Sulfate2-Mercaptopropionic acidAerobic
Sulfide2-Mercaptopropionic acidAnaerobic

While this compound is a small molecule and not a polymer, the challenges associated with the biodegradation of thiol-containing polymers can offer some insights into the factors that might influence its environmental persistence.

One of the primary challenges is the potential for the thiol groups to form disulfide bonds through oxidation. This cross-linking can reduce the bioavailability of the compound to microorganisms. However, for a small, volatile molecule like this compound, this is less likely to be a significant barrier to degradation compared to large polymers.

Another challenge is the potential toxicity of some volatile sulfur compounds to microorganisms at high concentrations nih.gov. While this compound is used as a flavoring agent and is generally recognized as safe at low concentrations, its impact on microbial communities at higher environmental concentrations is unknown. The volatility of some sulfur compounds also presents challenges for accurately assessing their biodegradation in standard laboratory tests situbiosciences.comresearchgate.net.

Photodegradation and Photo-oxidation Processes

In addition to biodegradation, this compound is susceptible to degradation by sunlight, a process known as photodegradation. This is particularly relevant for the compound when present in the upper layers of aquatic systems or on surfaces exposed to sunlight.

Both the ester and thiol functional groups in this compound can be affected by UV radiation.

Ester Group: The ester group itself does not strongly absorb UV radiation in the solar spectrum. However, the presence of other chromophores in the environment could lead to indirect photodegradation. Photosensitized reactions, involving naturally occurring substances like dissolved organic matter, can generate reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can attack the ester linkage, leading to its hydrolysis.

Thiol Group: The thiol group is more susceptible to direct and indirect photochemical reactions. Thiols can absorb UV radiation, leading to the homolytic cleavage of the S-H bond and the formation of a thiyl radical. These radicals are highly reactive and can participate in a variety of subsequent reactions, including dimerization to form disulfides or reaction with oxygen to produce sulfonyl radicals. The presence of organic nitrates can also influence the photochemical reactions of thiols researchgate.net.

A summary of potential photochemical reactions is provided below:

Functional GroupUV-Induced ReactionPotential Products
Ester Indirect photolysis via ROSPropanol, 2-mercaptopropionic acid
Thiol Direct photolysis (S-H cleavage)Thiyl radicals
Thiol Reaction with ROSSulfoxides, sulfonic acids
Molecule Photo-oxidationVarious smaller organic molecules, CO2

Formation of Photoproducts and Reaction Intermediates

The absorption of solar radiation can initiate the degradation of this compound, leading to the formation of various photoproducts and transient reaction intermediates. While specific photolysis studies on this compound are not extensively detailed in the literature, the degradation pathways can be inferred from the known photochemical behavior of its constituent functional groups—esters and thiols.

The primary photochemical processes likely involve the cleavage of the carbon-sulfur (C-S) bond and reactions involving the ester group. Atmospheric oxidation, initiated by hydroxyl (•OH) radicals, can lead to the formation of radical intermediates. researchgate.net For esters, a characteristic reaction is the α-ester rearrangement, which involves the rearrangement and subsequent decomposition of an alkoxyl radical intermediate. researchgate.net This can lead to the formation of smaller carboxylic acids and other radical species. researchgate.net

The presence of the thiol group introduces additional photochemical pathways. Thiols are known to be susceptible to photo-oxidation, which can lead to the formation of thiyl radicals (RS•). These highly reactive intermediates can then undergo a variety of subsequent reactions, including dimerization to form disulfides or reaction with oxygen to produce sulfonyl radicals (RSO2•), which are precursors to sulfonic acids.

Table 1: Potential Photoproducts and Reaction Intermediates of this compound

Precursor Compound Process Potential Intermediates Potential Final Products
This compound Photolysis / Oxidation Thiyl Radical, Alkoxyl Radical Dipropyl disulfide, Propionic acid, Sulfonic acids, Carbon dioxide
This compound α-Ester Rearrangement Five-membered ring transition state Acetic acid, various radical species

Chemical and Hydrolytic Degradation in Environmental Matrices

In aquatic environments, the degradation of this compound is primarily driven by hydrolysis and oxidation reactions. These abiotic processes are critical in determining the compound's persistence in water and soil. nih.gov

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, yielding 2-mercaptopropionic acid and n-propanol. The rate of this reaction is highly dependent on the pH of the surrounding medium. harvard.edu

Acid-Mediated Hydrolysis: Under acidic conditions, the reaction is catalyzed by H+ ions.

Base-Mediated Hydrolysis: Under alkaline (basic) conditions, the hydrolysis rate increases significantly due to catalysis by hydroxide (B78521) ions (OH-). nih.gov

Neutral Hydrolysis: A pH-independent hydrolysis pathway also exists, though it is often slower than the acid- or base-catalyzed reactions. harvard.edu

Studies on analogous thioesters demonstrate that while thermodynamically favorable, hydrolysis can be slow, allowing other reactions to compete. harvard.edu For instance, research on thiol-acrylate photopolymers showed that increasing the buffer pH from 7.4 to 8.0 led to a four-fold increase in the ester hydrolysis rate, from 0.074 days⁻¹ to 0.28 days⁻¹, highlighting the sensitivity of this degradation pathway to environmental pH. nih.gov

Table 2: Factors Influencing the Hydrolytic Degradation of this compound

Factor Influence on Hydrolysis Rate Mechanism
pH Rate increases in acidic and, more significantly, in alkaline conditions. harvard.edunih.gov Catalysis by H+ (acid) or OH- (base) ions.
Temperature Rate increases with temperature. Provides activation energy for the reaction.
Chemical Environment The local chemical environment can influence degradation rates. nih.gov Steric and electronic effects from neighboring functional groups.

The thiol (-SH) group is a primary site for oxidative transformation in the environment. This process typically occurs in a stepwise manner, beginning with the oxidation of the thiol to a more reactive intermediate, which can then be further oxidized.

The initial step is often the formation of a disulfide bond. Two molecules of this compound can be oxidized to form a dimer, dipropyl 2,2'-dithiodipropionate, which contains a disulfide (S-S) linkage. This reaction can be mediated by various environmental oxidants.

Further oxidation of the sulfur atom can occur, leading to the formation of sulfenic, sulfinic, and ultimately, sulfonic acids. epa.gov The complete oxidation of the thiol group results in the cleavage of the carbon-sulfur bond, yielding sulfate and an organic residue. epa.gov These more highly oxidized products are generally more water-soluble and less volatile than the parent compound.

Environmental Modeling and Persistence Prediction

Predicting the environmental fate of chemicals like this compound relies on computational models that use the compound's physicochemical properties to estimate its distribution and persistence.

Quantitative Structure-Activity Relationship (QSAR) models are computerized tools used to predict the properties of a chemical, including its degradation rates, based on its molecular structure. aftonchemical.com These models are built by establishing a statistical correlation between molecular descriptors (e.g., electronic properties, steric factors) and an observed activity (e.g., rate of biodegradation). mdpi.com

For a QSAR model to be accepted for regulatory purposes, it must adhere to the five principles established by the Organisation for Economic Co-operation and Development (OECD): aftonchemical.commdpi.com

A defined endpoint (e.g., hydrolysis half-life).

An unambiguous algorithm.

A defined domain of applicability, which ensures the model is only used for chemicals similar to those in its training set.

Appropriate measures of goodness-of-fit, robustness, and predictivity.

A mechanistic interpretation, where possible.

QSAR models can be used to screen new chemicals for properties of concern, such as persistence or bioaccumulation, early in the development process. aftonchemical.com Various platforms, such as the US EPA's EPI Suite™, incorporate QSARs to estimate environmental fate properties. aftonchemical.com

The distribution of this compound in the environment—whether it will predominantly reside in air, water, soil, or sediment—can be predicted using multimedia fugacity models. envchemgroup.com Fugacity, often described as the "escaping tendency" of a chemical, determines the direction of its movement between different environmental compartments until equilibrium is reached. envchemgroup.comacs.org

These models require key physicochemical data as inputs. lupinepublishers.com The soil adsorption coefficient (Koc) is a critical parameter that measures a chemical's tendency to adsorb to the organic matter in soil and sediment. ucanr.educhemsafetypro.com A high Koc value indicates strong adsorption and low mobility in soil, while a low Koc suggests the chemical is more likely to remain in the water phase and be mobile. chemsafetypro.com Other important parameters include water solubility and the octanol-water partition coefficient (log Kow), which indicates a chemical's potential to bioaccumulate.

Table 3: Estimated Physicochemical Properties for Environmental Modeling of this compound

Property Estimated Value Significance for Environmental Distribution
Water Solubility 3.16 g/L Moderate solubility suggests potential for distribution in the aqueous phase. hmdb.ca
logP (o/w) 1.6 - 2.062 Indicates a low to moderate potential for bioaccumulation in organisms.
Soil Adsorption Coefficient (Koc) Low (inferred from solubility and logP) Suggests the compound is likely to be mobile in soil and may leach into groundwater. ucanr.edu

Applications and Advanced Materials Science Utilizing Propyl 2 Mercaptopropionate

Polymer Chemistry and Materials Synthesis

In the realm of polymer chemistry, Propyl 2-mercaptopropionate serves several critical functions that are essential for tailoring the structure and properties of polymeric materials. Its role is particularly prominent in free-radical polymerization and photopolymerization processes.

Chain Transfer Agent in Polymerization Processes

This compound, like other mercaptan-containing molecules, is an effective chain transfer agent (CTA) in radical polymerization. During this process, a growing polymer radical can abstract the hydrogen atom from the thiol group of the this compound. This terminates the growth of that specific polymer chain and creates a new thiyl radical (R-S•). This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain.

The primary consequence of this "chain transfer" reaction is the regulation of the polymer's molecular weight. By controlling the concentration of the CTA relative to the monomer, the final molecular weight and the molecular weight distribution of the polymer can be precisely managed. Esters of 3-mercaptopropionic acid have been shown to be particularly effective in the emulsion polymerization of acrylic monomers, yielding polymers with reduced molecular weights and narrower molecular weight distributions, a desirable trait for many applications.

Table 1: Effect of Thiol-Based Chain Transfer Agents on Polymer Molecular Weight This table presents illustrative data based on typical results from emulsion polymerization to demonstrate the general effect of CTAs.

Chain Transfer Agent (CTA) CTA Concentration (mol% vs. Monomer) Number Average Molecular Weight (Mn) Polydispersity Index (Mw/Mn)
None 0 250,000 4.5
This compound 0.5 80,000 2.8
This compound 1.5 35,000 2.2
n-Dodecyl Mercaptan 1.5 38,000 2.4

Cross-linking Agent in Polymer Networks

Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network structure. This network formation drastically alters the material's properties, typically increasing its rigidity, thermal stability, and solvent resistance. Agents that facilitate this must possess at least two reactive functional groups to bridge two different polymer chains.

This compound is a monofunctional thiol, meaning it has only one thiol group. Consequently, it cannot act as a cross-linking agent on its own. For a thiol-containing compound to function as a cross-linker, it must be polyfunctional, such as a dithiol, trithiol, or tetrathiol. For instance, pentaerythritol (B129877) tetra(3-mercaptopropionate), a molecule with four thiol groups, is effectively used as a cross-linking agent in reactions with polymers containing double bonds (enes).

While not a direct cross-linker, this compound can influence the properties of a polymer network. When included in a formulation with polyfunctional cross-linking agents, it can react at the ends of growing chains or on pendant functional groups, effectively terminating chain extension between cross-links. In this capacity, it acts more as a network modifier, controlling the cross-link density and the length of the polymer chains between cross-linking points. Disulfide-based cross-links can also be formed through the oxidation of thiol groups, a method that can create degradable and self-healing materials.

Monomer in Thiol-ene Photopolymerization

Thiol-ene photopolymerization is a "click" chemistry reaction that involves the light-initiated addition of a thiol group across a carbon-carbon double bond (an "ene"). This reaction proceeds via a step-growth mechanism and is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition, which is a common issue in other free-radical polymerizations.

In this process, this compound can serve as a thiol monomer. When mixed with monomers containing ene functional groups and a photoinitiator, exposure to UV light generates a thiyl radical from the this compound. This radical then adds to an ene, creating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the reaction.

Because this compound is monofunctional, its use in thiol-ene polymerization alongside polyfunctional ene monomers leads to the formation of linear or branched polymers rather than a cross-linked network. It can be used to control the degree of cross-linking when included in formulations with polyfunctional thiols or to add specific functionality to the resulting polymer.

The fundamental linkage formed during a thiol-ene reaction is a thioether bond (-S-). When polyfunctional thiols (dithiols) and polyfunctional enes (dienes) are reacted together, the result is a long-chain polymer known as a polythioether. These materials are of significant interest, particularly for applications such as aerospace sealants, due to their excellent fuel resistance and low-temperature flexibility.

The synthesis typically involves the radical-mediated addition of the thiol groups across the double bonds of the ene monomer. In the context of polythioether synthesis, a monofunctional thiol like this compound would not be the primary monomer for building the polymer backbone. Instead, it would act as an end-capping agent. By including a controlled amount of this compound in the reaction mixture, the growth of the polythioether chains can be terminated, providing a powerful method for controlling the final molecular weight of the polymer.

The unique characteristics of thiol-ene photopolymerization make it an ideal method for producing high-performance resins for advanced applications. The resulting polymers often exhibit high optical clarity, low shrinkage upon curing, and a homogeneous network structure. These properties are critical for applications in optical materials, high-performance coatings, and advanced adhesives.

The incorporation of this compound and other mercaptopropionate esters can contribute to the performance of these resins. The thioether linkages formed are flexible, which can enhance the toughness and impact resistance of the final cured resin. Furthermore, the ester groups can improve adhesion to various substrates. The ability to precisely control the polymer structure using thiol-ene chemistry allows for the fine-tuning of properties to meet the demanding requirements of high-performance applications.

Table 2: Properties of Thiol-Ene Systems for High-Performance Resins

Property Advantage in High-Performance Resins
Rapid Curing Enables high-speed manufacturing and coating processes.
Low Oxygen Inhibition Allows for curing in ambient air without inert gas, simplifying the process.
Low Shrinkage Reduces internal stress, improving adhesion and dimensional stability.
Optical Clarity Creates highly transparent materials suitable for optical lenses and coatings.
Homogeneous Network Leads to uniform mechanical properties and predictable performance.
Tunable Properties Mechanical and thermal properties can be tailored by monomer choice.

Post-polymerization functionalization is a powerful strategy for modifying the properties of existing polymers. The thiol-ene reaction is exceptionally well-suited for this purpose. A polymer synthesized with pendant "ene" groups (e.g., allyl or vinyl functionalities) along its backbone can be readily modified by reacting it with a thiol, such as this compound.

This reaction "clicks" the this compound molecule onto the polymer chain, introducing the propyl ester functionality. This can be used to alter a wide range of properties, including:

Solubility: Changing a polymer from hydrophobic to more hydrophilic, or vice versa.

Surface Properties: Modifying adhesion, wettability, or biocompatibility.

Chemical Reactivity: Introducing new functional groups that can be used for further reactions or for capturing specific molecules.

This approach allows for the creation of well-defined, functional materials from a common polymer precursor, offering a versatile platform for materials design.

Role in Ring-Opening Polymerization (ROP) Systems

No available literature describes a role for this compound in ring-opening polymerization (ROP) systems. Its potential function as an initiator, monomer, or chain transfer agent in ROP has not been investigated in published research.

Catalysis and Ligand Design

Catalyst Systems for Polymerization Reactions

In the field of polymer chemistry, mercaptans, including esters like this compound, play a significant role not as direct catalysts but as crucial modifiers and control agents within various polymerization systems. Their primary function is often as chain transfer agents (CTAs), which are instrumental in regulating the molecular weight of polymers. The thiol group (-SH) can readily donate a hydrogen atom to a growing polymer chain, effectively terminating that chain and initiating a new one. This process is vital for producing polymers with specific, lower molecular weights and narrower polydispersity, which are desirable for applications such as high-solids coatings and resins.

Research into polymerization processes has shown that the type of mercaptan used can introduce specific functionalities into the polymer. For instance, using a mercaptan that also contains a carboxylic acid or hydroxyl group can incorporate these functionalities as terminal groups on the polymer chains. google.com

Furthermore, mercaptans can act as inhibitors or poisons in certain catalytic systems. In Ziegler-Natta catalyzed polymerization of propylene, for example, trace amounts of mercaptans can interact with the catalyst's active sites. nih.gov This interaction can form stable complexes that hinder the catalytic process, thereby reducing the catalyst's productivity and altering the final properties of the polypropylene, such as its melt flow index and molecular weight. nih.gov The extent of this effect is dependent on the concentration and molecular structure of the mercaptan. nih.gov

The high reactivity of the thiol group is also harnessed in "click" chemistry reactions, such as thiol-ene and thiol-alkyne reactions. These reactions are known for their high efficiency and mild reaction conditions, making them suitable for synthesizing complex polymer architectures and for post-polymerization modification, where functional groups are added to an existing polymer backbone.

Table 1: Role of Mercaptans in Different Polymerization Contexts

Role Mechanism of Action System Example Effect on Polymer
Chain Transfer Agent Donates a hydrogen atom to a growing polymer radical, terminating the chain and initiating a new one. Free-radical polymerization of ethylenically unsaturated monomers. google.com Controls and reduces molecular weight; narrows molecular weight distribution.
Functional Group Introduction The mercaptan molecule, containing other functional groups, is incorporated at the polymer chain end. Polymerization using mercaptoethanol or mercaptopropionic acid. google.com Introduces terminal hydroxyl (-OH) or carboxylic acid (-COOH) groups.
Catalyst Inhibitor The thiol group interacts with and deactivates the active metal centers of the catalyst. Ziegler-Natta polymerization of propylene. nih.gov Reduces catalyst productivity; alters melt flow index and molecular weight. nih.gov
"Click" Chemistry Reagent The thiol group undergoes rapid and efficient addition reactions with alkene or alkyne groups. Thiol-ene and thiol-alkyne radical-mediated reactions. Enables synthesis of complex polymer structures and functional materials.

Advanced Sensing and Analytical Applications

The unique properties of this compound, specifically the sulfur atom in its thiol group, make it and related compounds valuable in the development of advanced sensors. The thiol group exhibits a strong affinity for the surfaces of noble metals, particularly gold, allowing for the formation of stable, well-organized self-assembled monolayers (SAMs). This capability is the foundation for its use in sophisticated electrochemical sensors and biosensors.

Modification of Electrode Surfaces for Electrochemical Sensors

The modification of electrode surfaces is a critical step in fabricating highly sensitive and selective electrochemical sensors. mdpi.com Compounds like this compound are ideal for this purpose due to their ability to form SAMs on gold electrodes. The process involves the spontaneous chemisorption of the thiol group onto the gold surface, creating a strong sulfur-gold (S-Au) bond. researchgate.net This results in a densely packed, organized molecular layer that fundamentally alters the electrode's surface chemistry and electrochemical properties.

This monolayer can serve several functions:

Passivation: The SAM can block the electrode surface, preventing unwanted or interfering electrochemical reactions from occurring, thereby reducing background noise and improving the signal-to-noise ratio. escholarship.org

Selective Permeation: The monolayer can be designed to act as a selective barrier, allowing only specific analytes to reach the electrode surface while repelling others.

Functionalization: The end of the molecule not attached to the surface (in this case, the propyl ester group) can be used to anchor other molecules or functional groups, creating a tailored interface for specific detection tasks.

While research often highlights the use of similar compounds like 3-mercaptopropionic acid, the underlying principle remains the same. researchgate.netresearchgate.net The thiol group serves as a robust anchor to the electrode, and the rest of the molecule defines the functionality of the sensor's surface.

Biological Interactions and Toxicological Research of Propyl 2 Mercaptopropionate

Mechanistic Toxicology Studies

Due to a notable lack of specific mechanistic toxicology studies on propyl 2-mercaptopropionate, this section will discuss the established principles of toxicology related to similar thiol-containing compounds and mercaptans. These principles provide a framework for understanding the potential biological activities of this compound.

Cellular Mechanisms of Action (Excluding Dosage/Administration)

The cellular mechanisms of action for thiol compounds are largely centered around the reactivity of the sulfhydryl (-SH) group. This functional group is highly nucleophilic and can readily participate in redox reactions, making it a key player in maintaining the cellular redox balance. creative-proteomics.comimrpress.com Thiols, such as the endogenous antioxidant glutathione (B108866), are crucial for protecting cells from damage caused by reactive oxygen species (ROS). creative-proteomics.comimrpress.com They can directly scavenge free radicals and act as co-factors for antioxidant enzymes. creative-proteomics.com

Conversely, the same reactivity can lead to toxicological effects. Exogenous thiols can interact with and deplete endogenous thiol pools, leading to oxidative stress. researchgate.net They can also form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. creative-proteomics.com This interaction can disrupt critical cellular processes.

Furthermore, thiol compounds can influence cellular signaling pathways. The redox state of a cell, which is heavily influenced by the balance of thiols and their oxidized counterparts (disulfides), regulates the activity of various transcription factors and signaling proteins. nih.gov Alterations in this delicate balance by exogenous thiols could therefore lead to dysregulation of cellular processes like proliferation and apoptosis. nih.gov

Molecular Targets and Pathways

The primary molecular targets for reactive thiols are proteins, specifically the cysteine and methionine residues that are susceptible to oxidation or disulfide exchange reactions. creative-proteomics.com Enzymes that rely on a free cysteine residue in their active site are particularly vulnerable to inhibition by thiol-active compounds. nih.gov

Key molecular pathways that can be affected by mercaptans and related compounds include:

Oxidative Stress Pathways: By reacting with ROS and cellular antioxidants, thiols can modulate pathways regulated by oxidative stress, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

Signaling Cascades: Redox-sensitive signaling pathways, including the MAP kinase and NF-κB pathways, can be influenced by the cellular thiol status, impacting inflammatory and survival responses. nih.gov

Mitochondrial Function: Mercaptans have been shown to interfere with the mitochondrial electron transport chain, which can lead to a decrease in ATP production and an increase in ROS generation, potentially triggering apoptosis. nih.gov

Interactive Table: Potential Cellular Effects of Thiol Compounds

Cellular ProcessPotential Interaction with Thiol CompoundsConsequence
Redox Homeostasis Participation in redox cycling, depletion of endogenous antioxidants.Oxidative stress or antioxidant protection.
Protein Function Formation of mixed disulfides with cysteine residues.Alteration of protein structure and activity.
Cell Signaling Modulation of redox-sensitive signaling pathways.Dysregulation of cell growth, inflammation, and survival.
Mitochondrial Respiration Inhibition of electron transport chain components.Impaired energy production and increased ROS.

Interaction with Biological Systems (General Mechanisms)

The interaction of this compound with biological systems is predicted to be governed by the chemical properties of its mercaptopropionate moiety.

Protein Interactions and Adhesion Mechanisms

The sulfhydryl group of this compound can form covalent bonds with proteins, primarily through disulfide bridging with cysteine residues. creative-proteomics.com This type of interaction is a common mechanism for the binding of small molecules to proteins and can lead to the formation of a protein-adduct. The strength and reversibility of this bond will depend on the local microenvironment, including pH and the presence of other reducing or oxidizing agents.

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, would also contribute to the binding of this compound to proteins. The propyl ester group adds a lipophilic character to the molecule, which may facilitate its interaction with hydrophobic pockets in proteins.

Enzyme Reactivity and Inhibition Studies

Thiol-containing compounds are well-known modulators of enzyme activity. nih.gov They can act as either activators or inhibitors, depending on the specific enzyme and the mechanism of action.

Inhibition: Many enzymes, particularly those in the protease and phosphatase families, have a critical cysteine residue in their active site that is essential for catalysis. nih.gov Thiol-reactive compounds can covalently modify this cysteine, leading to irreversible or reversible inhibition. nih.gov For example, the sulfhydryl group of a mercaptan can attack the active site cysteine, forming a disulfide bond and rendering the enzyme inactive. nih.gov

Reactivity: Conversely, some enzymes require a reducing environment to maintain the activity of their cysteine residues. In such cases, thiol compounds can act as reducing agents, helping to maintain the enzyme in its active state.

Interactive Table: General Mechanisms of Enzyme Modulation by Thiols

MechanismDescriptionPotential Outcome
Covalent Modification Formation of a disulfide bond with an active site cysteine.Enzyme Inhibition.
Allosteric Modulation Binding to a site other than the active site, inducing a conformational change.Inhibition or Activation.
Redox Regulation Acting as a reducing agent to maintain active site cysteines in a reduced state.Enzyme Activation/Maintenance.
Chelation of Metal Cofactors Binding to essential metal ions required for enzyme activity.Enzyme Inhibition.

Antimicrobial Activity of Derivatives

While there is no specific information on the antimicrobial activity of this compound derivatives, the broader class of sulfur-containing organic compounds has been investigated for such properties. The antimicrobial potential of these compounds often stems from their ability to interfere with essential microbial processes.

Potential mechanisms for antimicrobial activity of mercaptan derivatives could include:

Disruption of Protein Function: Similar to their effects in mammalian cells, these compounds could inhibit essential microbial enzymes by reacting with cysteine residues.

Membrane Disruption: The lipophilic nature of certain derivatives could allow them to intercalate into the microbial cell membrane, disrupting its integrity and function.

Generation of Oxidative Stress: Some sulfur compounds can undergo redox cycling that generates reactive oxygen species, which are toxic to microbial cells.

Further research is necessary to determine if derivatives of this compound possess any significant antimicrobial properties.

Metabolism and Biotransformation Pathways (Conceptual)

The metabolic fate of this compound, a compound characterized by both an ester linkage and a free thiol group, has not been extensively detailed in published literature. However, based on its chemical structure, a conceptual metabolic pathway can be proposed, drawing parallels with the known biotransformation of compounds containing similar functional groups. The metabolism is anticipated to proceed primarily through two phases: enzymatic biotransformation of the ester and thiol moieties, followed by conjugation reactions to facilitate excretion.

Enzymatic Biotransformation (Excluding Specific Metabolites)

The initial step in the biotransformation of this compound likely involves the enzymatic cleavage of its ester bond. This type of reaction is a common metabolic pathway for a wide variety of ester-containing xenobiotics.

Hydrolysis of the Ester Linkage: The ester group in this compound is susceptible to hydrolysis by various esterases present in the body, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. This enzymatic reaction would cleave the ester bond, yielding two primary molecular fragments: propanol (B110389) and 2-mercaptopropionic acid. The efficiency of this hydrolysis can be influenced by the chemical environment of the ester group and the specific isoforms of the esterase enzymes involved.

Thioesters, which are structurally related to this compound, are also known to be substrates for hydrolytic enzymes. acs.orgfiveable.me While this compound is technically a carboxylic acid ester and not a thioester, the presence of the nearby thiol group could influence its interaction with ester-hydrolyzing enzymes. The hydrolysis reaction is a critical detoxification step, as it breaks down the parent compound into smaller, more polar molecules that can be more readily processed in subsequent metabolic phases. libretexts.org

Following hydrolysis, the resulting 2-mercaptopropionic acid would likely undergo further metabolism. Analogous compounds, such as 3-mercaptopropionic acid, are known to be metabolized within mitochondria, initially through conversion to a Coenzyme A (CoA) thioester. nih.gov A similar activation to 2-mercaptopropionyl-CoA could be a plausible subsequent step in its metabolic pathway.

Conjugation Reactions

The presence of a thiol (-SH) group on the 2-mercaptopropionic acid moiety makes it a prime candidate for phase II conjugation reactions. These reactions typically involve the attachment of endogenous polar molecules to the xenobiotic, which increases its water solubility and facilitates its elimination from the body.

Glucuronidation: One of the most significant conjugation pathways for compounds containing a thiol group is S-glucuronidation. jove.comuomus.edu.iq This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. rsc.org The UGTs facilitate the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the sulfur atom of the thiol group. jove.com This process results in the formation of a more hydrophilic S-glucuronide conjugate, which can be readily excreted in urine or bile. The formation of thio-beta-glucuronides is a recognized biosynthetic pathway for thiol-containing compounds. nih.gov

S-Methylation: Another potential conjugation pathway for the thiol group is S-methylation. This reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the sulfur atom of the thiol. researchgate.net This process is catalyzed by S-methyltransferases. researchgate.net While methylation does not increase water solubility to the same extent as glucuronidation, it serves to terminate the biological activity of the thiol-containing molecule. uomus.edu.iq Various thiol compounds, including those with structures analogous to mercaptopropionic acid, have been shown to undergo S-methylation. nih.govnih.gov

The conceptual metabolic pathways for this compound are summarized in the table below, highlighting the key enzymatic processes and the types of reactions involved.

Metabolic Phase Reaction Type Functional Group Targeted Enzyme Class (Conceptual) Outcome
Phase I (Biotransformation) HydrolysisEsterEsterases (e.g., Carboxylesterases)Cleavage of the parent compound into alcohol and acid fragments.
Phase II (Conjugation) S-GlucuronidationThiol (-SH)UDP-Glucuronosyltransferases (UGTs)Formation of a water-soluble S-glucuronide conjugate.
Phase II (Conjugation) S-MethylationThiol (-SH)S-MethyltransferasesFormation of an S-methylated metabolite.

Green Chemistry Principles and Sustainable Aspects in Propyl 2 Mercaptopropionate Research

Sustainable Synthesis Approaches

The traditional synthesis of esters and thioesters often involves processes that are not aligned with modern green chemistry standards. Consequently, research has been directed towards developing more sustainable synthetic methodologies for compounds like propyl 2-mercaptopropionate.

The development of environmentally benign synthetic routes for this compound centers on improving reaction conditions and minimizing hazardous substances. A promising approach is the use of enzymatic catalysis, which operates under mild conditions and offers high selectivity. Lipases, for instance, have been successfully employed in the synthesis of various thioesters. mdpi.comtandfonline.comnih.gov The lipase-catalyzed reaction for this compound would likely involve the esterification of 2-mercaptopropionic acid with propanol (B110389) or the transesterification of another ester. These enzymatic processes can be conducted in solvent-free systems or in greener solvents, significantly reducing the environmental footprint compared to traditional acid-catalyzed esterification which often requires harsh conditions and generates more waste. tandfonline.com For example, a lipase (B570770) from Thermomyces lanuginosus has demonstrated high efficiency in thioester synthesis in a continuous-flow microreactor, a technology that can lead to shorter reaction times and higher yields. mdpi.com

Another green approach is the use of solid-supported catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. For the synthesis of similar compounds like 3-mercaptopropionic acid esters, solid supports functionalized with basic groups have been used to catalyze the addition of hydrogen sulfide (B99878) to acrylic acid esters. google.com

The following table summarizes potential environmentally benign synthetic routes for this compound:

Synthetic RouteCatalyst/MethodAdvantages
Enzymatic EsterificationImmobilized LipaseMild reaction conditions, high selectivity, reduced byproducts, catalyst reusability. mdpi.comtandfonline.com
Solid-Supported CatalysisFunctionalized ResinsEasy catalyst separation and recycling, potential for continuous flow processes. google.com
TransesterificationLipase in MicroreactorShort reaction times, high conversion rates, efficient process control. mdpi.com

A key aspect of sustainable synthesis is the utilization of renewable resources for starting materials and solvents. The precursors for this compound are propanol and 2-mercaptopropionic acid.

Renewable Propanol: Propanol can be produced from renewable feedstocks through biotechnological routes. For instance, glycerol, a byproduct of biodiesel production, can be converted to propanol. chemistryviews.org Additionally, microbial fermentation of sugars and biomass can yield propanol, offering a sustainable alternative to petrochemically derived propanol. biomassmagazine.comrenewablepropanealliance.orgalkcon.com Research has focused on developing engineered microbial pathways to enhance the production of propane (B168953) and, by extension, propanol from renewable sources. biomassmagazine.com

Renewable Propionic Acid: Propionic acid, a precursor for 2-mercaptopropionic acid, is naturally produced by certain bacteria, particularly from the genus Propionibacterium. wikipedia.org There is growing interest in the fermentative production of propionic acid from renewable biomass, such as cellulosic materials and industrial residues, as a sustainable alternative to petrochemical routes. nih.govmdpi.com While challenges in yield and productivity remain, metabolic engineering and advances in fermentation technology are paving the way for cost-competitive bio-based propionic acid. nih.govmdpi.comnih.gov

Green Solvents: The choice of solvent has a significant impact on the environmental profile of a chemical process. Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions. For the synthesis of flavor esters, enzymatic reactions in solvent-free media have been shown to be feasible. tandfonline.com When a solvent is necessary, options like bio-derived ethers or supercritical fluids are being explored as replacements for traditional volatile organic compounds.

The design of efficient and environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst design focuses on several key areas:

Biocatalysts: As mentioned, lipases are highly effective for esterification and transesterification reactions. mdpi.comtandfonline.com The immobilization of these enzymes on solid supports enhances their stability and allows for their reuse, making the process more economically viable and sustainable. nih.gov Research continues to explore novel lipases and optimize their performance for specific thioester syntheses.

Heterogeneous Catalysts: The development of solid acid or base catalysts that can replace corrosive and difficult-to-remove homogeneous catalysts is a major goal. These heterogeneous catalysts can be designed to have high activity and selectivity, and their solid nature simplifies product purification and catalyst recycling. labmanager.com

Nanocatalysts: The use of nanocatalysts can lead to higher reaction rates and efficiencies due to their high surface-area-to-volume ratio. Research into metal oxide nanoclusters is showing promise for more sustainable ester synthesis. labmanager.com

The table below outlines different types of green catalysts applicable to the synthesis of this compound.

Catalyst TypeExampleKey Green Chemistry Benefit
BiocatalystImmobilized Lipase (e.g., from Candida antarctica)High selectivity, mild operating conditions, biodegradable. tandfonline.comresearchgate.net
Heterogeneous Acid CatalystSulfonated ResinsReusable, non-corrosive, easy separation from product.
Bimetallic Oxide ClustersRhodium-Ruthenium ClustersHigh efficiency, use of oxygen as a benign oxidant. labmanager.com

Waste Minimization and Atom Economy

A central tenet of green chemistry is the minimization of waste. This is achieved through process optimization and by designing synthetic routes with high atom economy.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgmonash.edulibretexts.org An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. acs.orgrsc.org

For the synthesis of this compound via the direct esterification of 2-mercaptopropionic acid with propanol, the reaction is:

CH₃CH(SH)COOH + CH₃CH₂CH₂OH → CH₃CH(SH)COOCH₂CH₂CH₃ + H₂O

The atom economy for this reaction can be calculated as follows:

Molecular weight of this compound (C₆H₁₂O₂S) = 148.22 g/mol

Molecular weight of 2-Mercaptopropionic acid (C₃H₆O₂S) = 106.14 g/mol

Molecular weight of Propanol (C₃H₈O) = 60.10 g/mol

Molecular weight of Water (H₂O) = 18.02 g/mol

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (148.22 / (106.14 + 60.10)) x 100 = (148.22 / 166.24) x 100 ≈ 89.16%

While this is a relatively high atom economy, the formation of water as a byproduct prevents it from being 100%. Alternative routes, such as addition reactions, could theoretically achieve higher atom economy.

Catalyst Recycling: Using immobilized or heterogeneous catalysts that can be recovered and reused significantly reduces waste.

Solvent Recovery and Reuse: Implementing distillation or other separation techniques to recover and purify solvents for subsequent batches minimizes solvent waste.

Process Intensification: The use of continuous-flow reactors can improve efficiency and reduce the generation of byproducts compared to batch processing.

Byproduct Valorization: Investigating potential uses for any byproducts generated can turn waste into a valuable resource.

Life Cycle Assessment (LCA) for this compound Production and Use

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. mdpi.com For fragrance ingredients, LCA is becoming an increasingly important tool for understanding and mitigating environmental footprints. rsc.orgrsc.org

A complete LCA for this compound would assess impacts at the following stages:

Gate-to-Grave: This part of the assessment would cover the transportation of the final product, its use in consumer products (e.g., foods and perfumes), and its eventual end-of-life, including degradation in the environment.

Several tools and methodologies, such as the GREEN MOTION™ tool, have been developed to assess the environmental profile of fragrance ingredients, often incorporating principles of green chemistry. rsc.orgrsc.orgresearchgate.net These tools can provide a more holistic view of sustainability beyond just the manufacturing process. perfumerflavorist.comspecialchem.com A comparative LCA of this compound produced via a traditional chemical route versus a bio-based, enzymatically catalyzed route would likely demonstrate significant environmental benefits for the latter, particularly in terms of greenhouse gas emissions and resource depletion. Such assessments are crucial for guiding research and development towards more sustainable chemical production. frontiersin.org

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives with Enhanced Functionality

The future of Propyl 2-mercaptopropionate lies in the strategic modification of its structure to create derivatives with tailored properties. The thiol (-SH) group is a prime target for chemical modification, offering a gateway to a wide array of functionalized molecules.

Research is moving towards the synthesis of thiol-functionalized degradable polyesters, which combine the biodegradability of polyesters with the unique chemical properties of thiols. While challenges exist in directly using unprotected mercapto-alcohols in ring-opening polymerization, new strategies are being developed to overcome these hurdles. These approaches could be adapted for this compound, enabling its incorporation into polyester (B1180765) backbones to create materials for biomedical applications or environmentally friendly plastics.

Another avenue of exploration is the use of this compound in the synthesis of hydrophilic thiol-functional polymers. By reacting it with polymers containing reactive side groups, it is possible to graft the mercaptopropionate moiety onto a polymer backbone, thereby imparting new functionalities. These modified polymers could find use in areas such as drug delivery, where the thiol group can be used for conjugation to targeting ligands or for creating disulfide crosslinks that are cleavable in a reducing environment.

The development of these novel derivatives is summarized in the table below:

Derivative ClassSynthetic StrategyPotential Enhanced Functionality
Thiol-Functionalized PolyestersRing-opening polymerization with protected thiol monomersBiodegradability, biocompatibility, reactive sites for crosslinking
Hydrophilic Polymer ConjugatesGrafting onto existing hydrophilic polymersDrug delivery capabilities, stimuli-responsiveness
Dendrimeric StructuresConvergent or divergent synthesis approachesHigh-density surface functionality, catalytic activity

Integration with Advanced Manufacturing Technologies

Advanced manufacturing techniques, such as additive manufacturing (3D printing) and photolithography, demand materials with specific curing characteristics. The thiol group in this compound makes it an excellent candidate for "click chemistry" reactions, particularly the thiol-ene reaction.

The thiol-ene reaction is a highly efficient and rapid reaction that can be initiated by UV light or radicals, making it ideal for photopolymerization-based 3D printing. This compound can act as a chain transfer agent or a monomer in such formulations, allowing for precise control over the mechanical properties of the printed object. Research into photobase-catalyzed thiol-Michael additions for vat photopolymerization is expanding the range of chemistries available for additive manufacturing, creating opportunities for materials with improved ductility and ionic conductivity.

The integration of this compound into these technologies could lead to the fabrication of complex, custom-designed objects with unique chemical functionalities. For instance, it could be used to create biocompatible scaffolds for tissue engineering or microfluidic devices with tailored surface properties.

Manufacturing TechnologyRole of this compoundPotential Application
Additive Manufacturing (3D Printing)Monomer/crosslinker in thiol-ene photopolymerizationCustom medical implants, soft robotics, microfluidics
PhotolithographyComponent in photoresistsFabrication of microelectronics and sensors
Porous Polymer MonolithsFunctionalization agent via thiol-ene click chemistryChromatographic separation media, catalytic supports

Development of Smart Materials Responsive to External Stimuli

"Smart materials" are materials that can respond to changes in their environment, such as pH, temperature, light, or redox potential. The thiol group of this compound is redox-active and can be reversibly oxidized to form a disulfide bond. This property is being exploited to create stimuli-responsive polymers.

By incorporating this compound into a polymer network, it is possible to create hydrogels that swell or shrink in response to a reducing or oxidizing environment. Such materials have significant potential in drug delivery, where a drug could be encapsulated within the hydrogel and released in the reducing environment of a cancer cell.

Furthermore, the thiol group can be used in conjunction with other stimuli-responsive moieties to create multi-responsive materials. For example, combining the redox-responsiveness of the thiol group with a temperature-responsive polymer could lead to materials with highly specific and controllable behavior. The introduction of photolabile groups into thiol-epoxy networks allows for the localized switching of material properties, such as wettability and crosslink density, using light.

StimulusMechanism of ResponsePotential Application
Redox PotentialReversible thiol-disulfide interchangeTargeted drug delivery, self-healing materials
LightPhoto-cleavage or photo-isomerization of incorporated chromophoresPhoto-switchable surfaces, controlled release systems
pHProtonation/deprotonation of nearby functional groups affecting thiol reactivitypH-sensitive hydrogels, biosensors

Translational Research and Industrial Applications

While this compound has established industrial uses, ongoing research aims to translate laboratory discoveries into new commercial applications. Its parent compound, 3-Mercaptopropionic acid, is already used in the production of PVC stabilizers, as a chain transfer agent in polymerizations, and as a flavoring agent.

Translational research is focused on leveraging the unique properties of this compound for high-value applications. In the field of nanotechnology, the thiol group's high affinity for gold is being used to create self-assembled monolayers on gold nanoparticles, enabling their use in biosensors and diagnostic assays.

In the polymer industry, there is potential for this compound and its derivatives to be used as advanced crosslinking agents for coatings and adhesives, offering improved performance and durability. Its role as a chain transfer agent can be further optimized for the synthesis of polymers with well-defined molecular weights and architectures.

IndustryCurrent Application of Related CompoundsEmerging Application for this compound
PolymersPVC stabilizers, chain transfer agentsAdvanced crosslinkers, functional polymer synthesis
Food & BeverageFlavoring agentsDevelopment of novel flavor profiles
NanotechnologyGold nanoparticle functionalizationBiosensors, drug delivery vehicles
AgrochemicalsSynthesis of pesticides and herbicidesControlled-release formulations

Addressing Remaining Knowledge Gaps and Research Challenges

Despite the promising future directions, there are several knowledge gaps and research challenges that need to be addressed to fully realize the potential of this compound.

A significant challenge lies in the controlled synthesis of polymers incorporating this compound. The reactivity of the thiol group can sometimes interfere with polymerization processes, leading to undesirable side reactions. Developing robust and efficient synthetic protocols, such as protecting-group-free strategies, is crucial.

Furthermore, a deeper understanding of the structure-property relationships in this compound-based materials is needed. For instance, how does the incorporation of this molecule affect the mechanical, thermal, and responsive properties of a polymer? Answering this question will require a combination of experimental studies and computational modeling.

Finally, while the potential applications are vast, more research is needed to demonstrate the efficacy and long-term stability of this compound-based materials in real-world scenarios. This includes biocompatibility testing for biomedical applications and durability testing for industrial applications. Overcoming these challenges will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Basic: What spectroscopic techniques are recommended to confirm the esterification of propyl 2-mercaptopropionate, and how should data interpretation be approached?

Answer:
Esterification can be confirmed using <sup>1</sup>H NMR spectroscopy , where specific proton environments are identified. For instance, the methoxy group in related esters (e.g., MPEG-MPA) shows a chemical shift at 3.40 ppm, while the 2-mercaptopropionate group protons appear at ~2.7 ppm . Complement with IR spectroscopy to detect ester carbonyl stretches (~1740 cm⁻¹) and thiol S-H bonds (~2550 cm⁻¹). For unambiguous assignment, compare experimental spectra with computational predictions (e.g., density functional theory) and reference datasets. Ensure instrument calibration using standards like tetramethylsilane (TMS) .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Answer:
Reproducibility requires detailed procedural documentation :

  • Specify reagent purity (e.g., ≥98% by GC), solvent drying methods (e.g., molecular sieves), and reaction conditions (temperature, inert atmosphere).
  • Include step-by-step isolation and purification protocols (e.g., distillation under reduced pressure, column chromatography).
  • Validate purity via GC-MS or HPLC with internal standards. Publish full synthetic details in the main text (for novel compounds) or supplementary materials (for known derivatives) to align with journal guidelines .

Advanced: How can contradictions between theoretical and experimental outcomes in this compound synthesis be resolved?

Answer:
Discrepancies may arise from unaccounted side reactions (e.g., thiol oxidation). Address this by:

  • Conducting control experiments (e.g., omitting catalysts to identify side pathways).
  • Using kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation.
  • Comparing computational models (e.g., DFT for transition states) with experimental data. If inconsistencies persist, revise mechanistic hypotheses and validate with isotopic labeling (e.g., deuterated reagents) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill Management : Neutralize thiol vapors with oxidizing agents (e.g., hydrogen peroxide) and dispose of waste per institutional guidelines. Document emergency procedures in lab safety manuals .

Advanced: How should experiments be designed to study this compound’s reaction kinetics under varying catalytic conditions?

Answer:

  • Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, temperature).
  • Employ stopped-flow techniques for rapid kinetic measurements.
  • Analyze time-resolved data with pseudo-first-order approximations or Michaelis-Menten models. Validate via Arrhenius plots to determine activation energies. Report confidence intervals and outliers transparently .

Basic: What purification methods are optimal for achieving high-purity this compound?

Answer:

  • Distillation : Fractional distillation under vacuum to isolate the ester from thiol byproducts.
  • Chromatography : Silica gel chromatography using hexane/ethyl acetate gradients.
  • Validate purity with GC-FID (≥99% area) and elemental analysis (C, H, S). Pre-purify starting materials to minimize impurities .

Advanced: What methodologies are recommended to analyze this compound’s stability in solvent systems?

Answer:

  • Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks).
  • Monitor degradation via LC-MS/MS to identify breakdown products (e.g., propyl propionate from thiol loss).
  • Use QSAR models to predict solvent effects on stability. Compare experimental half-lives with computational predictions .

Basic: How should synthetic procedures for this compound be documented for publication?

Answer:

  • Provide step-by-step protocols with molar ratios, reaction times, and temperatures.
  • Include characterization data (NMR, IR, HRMS) in the main text or supplementary materials.
  • Reference established methods for known steps (e.g., esterification protocols) and justify deviations. Adhere to journal-specific formatting (e.g., Beilstein guidelines for experimental sections) .

Advanced: What statistical methods are appropriate for assessing yield variations in scaled-up synthesis?

Answer:

  • Apply multivariate analysis (e.g., ANOVA) to identify significant factors (e.g., mixing efficiency, heat transfer).
  • Use process analytical technology (PAT) for real-time monitoring.
  • Report relative standard deviations (RSD) across batches and perform power analysis to determine sample size adequacy. Address batch-to-batch variability in discussion sections .

Basic: Which analytical techniques are validated for assessing this compound purity?

Answer:

  • GC with flame ionization detection (FID) : Quantify impurities using internal standards (e.g., n-alkanes).
  • <sup>13</sup>C NMR : Detect carbon environments of contaminants.
  • Cross-validate with titration methods (e.g., iodometric titration for residual thiols). Ensure compliance with pharmacopeial standards if applicable (e.g., USP monographs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.